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Compound of Interest

Compound Name: (S)-3-Methoxypyrrolidine

Cat. No.: B038263

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and
physicochemical properties of (S)-3-Methoxypyrrolidine. While direct experimental spectra for
this specific compound are not widely published, this document compiles expected
spectroscopic data based on the analysis of its functional groups and analogous structures.
The information herein is intended to serve as a valuable resource for the identification,
characterization, and application of (S)-3-Methoxypyrrolidine in research and development.

Physicochemical Properties

(S)-3-Methoxypyrrolidine is a heterocyclic organic compound with the molecular formula
C5H11NO.[1] Its structure consists of a pyrrolidine ring substituted with a methoxy group at the
3-position, conferring chirality to the molecule.
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Property Value Source
Molecular Formula C5H11NO PubChem[1]
Molecular Weight 101.15 g/mol PubChem[1]
IUPAC Name (3S)-3-methoxypyrrolidine

CAS Number 120099-61-8

SMILES CO[C@H]1CNCC1

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for (S)-3-Methoxypyrrolidine
based on established principles of NMR, IR, and Mass Spectrometry.

The proton NMR spectrum is anticipated to show distinct signals for the protons of the
pyrrolidine ring and the methoxy group. The chemical shifts are influenced by the
electronegativity of the adjacent nitrogen and oxygen atoms.

Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

~3.9-4.1 m 1H H-3

~3.3 S 3H -OCHs

~2.8-3.2 m 4H H-2, H-5

~19-22 m 2H H-4

Variable br s 1H N-H

Note: The N-H proton signal is often broad and its chemical shift can vary with concentration

and solvent.

The carbon NMR spectrum will reflect the different chemical environments of the five carbon
atoms in the molecule. Carbons bonded to the heteroatoms (N and O) are expected to be
deshielded and appear at higher chemical shifts.[2]
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Chemical Shift (ppm) Assighment
~75-80 C-3

~55 - 60 -OCHs

~50 - 55 C-2

~45 - 50 C-5

~30-35 C-4

The infrared spectrum will exhibit characteristic absorption bands corresponding to the

functional groups present in (S)-3-Methoxypyrrolidine, namely the secondary amine and the

ether linkage.[3][4][5][6]

Wavenumber (cm—?) Intensity Assignment

3300 - 3500 Medium, Sharp N-H stretch (secondary amine)
2850 - 3000 Medium to Strong C-H stretch (aliphatic)

1070 - 1150 Strong C-O stretch (ether)

1000 - 1250 Medium C-N stretch (aliphatic amine)[5]

The mass spectrum, typically acquired using electron ionization (El), is expected to show the

molecular ion peak and characteristic fragment ions resulting from the cleavage of the

pyrrolidine ring.[7][8][9][10]

m/z Relative Intensity Assignment

101 Moderate [M]* (Molecular lon)
70 High [M - OCHs]*

57 High [CsHsN]*

44 High [C2HaN]*
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Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for
(S)-3-Methoxypyrrolidine.

o Sample Preparation: Dissolve approximately 5-10 mg of (S)-3-Methoxypyrrolidine in 0.5-
0.7 mL of deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal
standard.

e Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¢ 1H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Typical
parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a
sufficient number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. A wider spectral width (e.g., 0-220 ppm) and a longer acquisition time with a
greater number of scans are typically required.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the signals in the *H NMR spectrum and reference the
chemical shifts to TMS (0 ppm).

o Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the
neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

 Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
» Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm™1).

» Data Analysis: Identify the characteristic absorption bands and compare them to correlation
tables for known functional groups.

e Sample Introduction: Introduce a dilute solution of (S)-3-Methoxypyrrolidine in a volatile
organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer, often via direct
infusion or coupled with a gas chromatograph (GC-MS).

« lonization: Employ electron ionization (EI) at a standard energy of 70 eV.
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* Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions
based on their mass-to-charge ratio (m/z).

+ Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
elucidate the structure.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like (S)-3-Methoxypyrrolidine.
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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Spectroscopic and Physicochemical Characterization of
(S)-3-Methoxypyrrolidine: A Technical Overview]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b038263#spectroscopic-data-nmr-ir-ms-
of-s-3-methoxypyrrolidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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